molecular formula C15H22BCl2NO5S B2425363 2,4-Dichloro-5-(2-(methanesulfonylamino)ethoxy)phenylboronic acid, pinacol ester CAS No. 2096338-42-8

2,4-Dichloro-5-(2-(methanesulfonylamino)ethoxy)phenylboronic acid, pinacol ester

Cat. No. B2425363
M. Wt: 410.11
InChI Key: RFVFRRRRUNIZKZ-UHFFFAOYSA-N
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Description

The compound “2,4-Dichloro-5-(2-(methanesulfonylamino)ethoxy)phenylboronic acid, pinacol ester” is a type of aryl boronic acid ester . It has a CAS Number of 2096338-42-8 and a molecular weight of 410.13 . The IUPAC name for this compound is N-{2-[2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}methanesulfonamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22BCl2NO5S/c1-14(2)15(3,4)24-16(23-14)10-8-13(12(18)9-11(10)17)22-7-6-19-25(5,20)21/h8-9,19H,6-7H2,1-5H3 . This code provides a standard way to encode the compound’s molecular

Scientific Research Applications

  • Suzuki-Miyaura Cross-Coupling Reactions

    • This compound, like other boronic acids and their esters, is commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
    • The methods of application typically involve the reaction of the boronic ester with a halide or pseudo-halide in the presence of a palladium catalyst and a base .
    • The outcomes of these reactions are biaryl compounds, which are commonly found in pharmaceuticals and organic materials .
  • Protodeboronation

    • Protodeboronation of pinacol boronic esters has been reported . This process involves the removal of the boronate group from the boronic ester, which can be useful in various synthetic transformations .
    • The methods of application typically involve the use of a radical approach .
    • The outcomes of these reactions can include the formation of new carbon-carbon bonds .
  • Hydromethylation

    • The protodeboronation of pinacol boronic esters has been used in a sequence for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that allows for the addition of a methylene group across an alkene .
    • The methods of application typically involve the use of a radical approach .
    • The outcomes of these reactions can include the formation of new carbon-carbon bonds .
  • Synthesis of Complex Molecules

    • The protodeboronation of pinacol boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex natural products with biological activity .
    • The methods of application typically involve multiple synthetic steps, including the use of the boronic ester in key transformations .
    • The outcomes of these reactions are the desired natural products .
  • Pharmaceutical Testing

    • This compound can be used for pharmaceutical testing . The specific methods of application and outcomes would depend on the particular pharmaceutical compound being tested .
  • Synthesis of Natural Products

    • The protodeboronation of pinacol boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex natural products with biological activity .
    • The methods of application typically involve multiple synthetic steps, including the use of the boronic ester in key transformations .
    • The outcomes of these reactions are the desired natural products .

properties

IUPAC Name

N-[2-[2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BCl2NO5S/c1-14(2)15(3,4)24-16(23-14)10-8-13(12(18)9-11(10)17)22-7-6-19-25(5,20)21/h8-9,19H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVFRRRRUNIZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)OCCNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BCl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-(2-(methanesulfonylamino)ethoxy)phenylboronic acid, pinacol ester

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